molecular formula C9H9BrO2 B3107671 (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1618132-41-4

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B3107671
CAS No.: 1618132-41-4
M. Wt: 229.07 g/mol
InChI Key: QYLFKNVZIFTCIY-SSDOTTSWSA-N
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Description

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1618132-41-4) is a valuable chiral synthon of high interest in medicinal chemistry and pharmaceutical research. This compound features a benzodioxine scaffold, which is a privileged structure found in bioactive molecules . The reactive bromomethyl group makes it an versatile intermediate for designing and synthesizing novel active compounds through further functionalization, such as nucleophilic substitution . Research into similar 2,3-dihydrobenzo[b][1,4]dioxine derivatives has identified them as a tractable lead scaffold for the development of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, an important target in anticancer drug discovery . Furthermore, the 2,3-dihydrobenzo[1,4]dioxine core is recognized in the development of alpha2C adrenoceptor antagonists for potential treatments of peripheral and central nervous system diseases . As a single enantiomer, the (S)-configured form provides a stereochemically defined starting material for creating optically pure compounds for biological evaluation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3S)-3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFKNVZIFTCIY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618132-41-4
Record name 2-Bromomethyl-1,4-benzodioxane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1618132414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMOMETHYL-1,4-BENZODIOXANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAY9WKD4RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, ethers, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

Pharmaceutical Development

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine has been studied for its potential as a precursor in the synthesis of biologically active compounds. Its bromomethyl group can serve as a reactive site for further functionalization, allowing for the development of new pharmaceuticals with enhanced efficacy and selectivity.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis. Its unique structure allows chemists to create complex molecules through various reactions such as nucleophilic substitution and coupling reactions. This versatility makes it valuable in the synthesis of natural products and other organic compounds.

Research has indicated that derivatives of this compound may exhibit interesting biological properties. Studies have focused on its potential anti-inflammatory and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.

Material Science

Due to its structural properties, this compound can be explored in material science applications. Its derivatives might be useful in the development of polymers or other materials with specific functional properties.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a key intermediate in the synthesis of novel anticancer agents. The bromomethyl group was successfully substituted to yield compounds that showed significant cytotoxicity against various cancer cell lines.

Case Study 2: Anti-inflammatory Compounds

Research published in a peer-reviewed journal highlighted the synthesis of anti-inflammatory agents derived from this compound. The study reported that modifications to the compound led to increased activity in inhibiting pro-inflammatory cytokines.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15Journal of Medicinal Chemistry
Compound BAnti-inflammatory10European Journal of Pharmacology
(S)-2-Bromo...Anticancer12Journal of Organic Chemistry

Mechanism of Action

The mechanism of action of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application and target. In biological systems, the compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 2,3-dihydrobenzo[b][1,4]dioxine scaffold exhibits diverse pharmacological and chemical properties depending on substituent identity and position. Key analogs include:

Compound Name CAS Number Substituents Molecular Weight Similarity Score* Key Properties/Applications
(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine 1932264-32-8 Bromomethyl (position 2) 247.06 N/A Reactive intermediate; research use only
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid 3663-80-7 Carboxylic acid (position 2) 194.18 0.94 Building block for amide coupling
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate 261767-10-6 Ester (position 5) 236.22 0.64 Lipophilic prodrug design
(S)-2-(Bromomethyl)-5-fluoro analog 1932264-32-8 Bromomethyl + fluorine (S) 247.06 N/A Enhanced electronic modulation

*Similarity scores calculated relative to this compound using structural fingerprinting .

  • Reactivity : The bromomethyl group facilitates nucleophilic substitution (e.g., Suzuki coupling, alkylation), distinguishing it from carboxylate or ester analogs, which are more suited for condensation reactions .

Stereochemical Considerations

The (S)-configuration at position 2 is critical for enantioselective interactions. Racemic or (R)-configured analogs may exhibit reduced activity or off-target effects. For example, peptidomimetic derivatives incorporating the (S)-bromomethyl group show enhanced binding to proteolytic enzymes compared to non-chiral analogs .

Biological Activity

(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chiral organic compound characterized by a bromomethyl group attached to a dihydrobenzo[b][1,4]dioxine framework. Its unique structure has led to investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

This compound can be synthesized through various methods, with one common route involving the bromination of (S)-2-methyl-2,3-dihydrobenzo[b][1,4]dioxine using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs in an inert solvent at controlled temperatures to ensure selective bromination .

The biological activity of this compound may be attributed to its ability to interact with cellular proteins or enzymes. The bromomethyl group acts as an electrophilic center, facilitating covalent interactions with nucleophilic sites on biomolecules. This mechanism is crucial for its potential applications in drug development .

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

  • Anticancer Properties : The compound has been explored for its potential as an anticancer agent. Studies indicate that it may inhibit tumor growth by interfering with specific signaling pathways .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further studies in infectious disease treatment .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of tumor growth in vitro
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential protective effects observed in animal models

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that the compound inhibited the proliferation of cancer cells through apoptosis induction. The mechanism involved modulation of key signaling pathways associated with cell survival and death .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What synthetic strategies are employed to achieve enantioselective synthesis of (S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine?

  • Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or auxiliaries. For brominated dihydrobenzo[dioxine] derivatives, a multi-step approach is common:

Core Formation : Construct the dihydrobenzo[dioxine] ring via cyclization of catechol derivatives with dibromoethane under basic conditions.

Bromomethyl Introduction : Use electrophilic bromination (e.g., NBS in presence of light) or nucleophilic substitution (e.g., LiAlH4 reduction followed by HBr treatment) to install the bromomethyl group .

Stereocontrol : Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation-inspired methods) to isolate the (S)-enantiomer .
Key analytical tools include 1^1H/13^{13}C NMR for structural confirmation and chiral HPLC (e.g., Chiralpak® columns) for enantiomeric excess (ee) determination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies the bromomethyl signal (~δ 3.5–4.0 ppm) and dihydrobenzo[dioxine] protons (δ 4.2–4.5 ppm for methylene). 13^{13}C NMR confirms quaternary carbons and bromine-induced deshielding .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C10_{10}H11_{11}BrO2_2) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

Q. How can researchers optimize reaction yields for bromomethyl functionalization in dihydrobenzo[dioxine] derivatives?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution .
  • Catalysts : Lewis acids (e.g., FeCl3_3) or phase-transfer catalysts improve bromine incorporation .
  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions like ring-opening .
    Monitoring via TLC or inline FTIR ensures reaction progress .

Advanced Research Questions

Q. What strategies address contradictions between chiral HPLC and polarimetry data in enantiopurity assessment?

  • Methodological Answer : Discrepancies arise from impurities or solvent effects. Mitigation includes:
  • Cross-Validation : Compare ee values using orthogonal methods (e.g., Mosher ester analysis) .
  • Solvent Standardization : Use identical solvents for both techniques to eliminate polarity-induced shifts .
  • Impurity Profiling : LC-MS identifies co-eluting contaminants affecting HPLC accuracy .

Q. How do substituents on the dihydrobenzo[dioxine] core influence reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer : Electronic and steric effects dictate reactivity:
Substituent PositionEffect on ReactivityExample (from Evidence)
6-Bromo (para to dioxine)Enhances electrophilicity; facilitates Pd-catalyzed cross-coupling3-(4-Bromophenyl) derivatives show 80% yield in couplings
2-Methoxy (ortho)Steric hindrance reduces coupling efficiency by 30%
  • Experimental Design : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4) and bases (K2_2CO3_3) under microwave irradiation to accelerate reactions .

Q. What computational methods predict the biological activity of this compound analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The bromomethyl group’s hydrophobicity enhances binding to hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values from cytotoxicity assays .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Data Contradiction Analysis

Q. Why might NMR and X-ray data conflict in assigning the (S)-configuration?

  • Resolution Strategy :
  • Crystal Packing Effects : X-ray detects solid-state conformation, while NMR reflects solution dynamics. Use NOESY to identify through-space correlations in solution .
  • Chiral Derivatization : Convert the compound to a diastereomeric mixture (e.g., using Mosher’s acid) for unambiguous NMR assignment .

Structural-Activity Relationship (SAR) Considerations

Q. How does the bromomethyl group impact cytotoxicity in cancer cell lines?

  • Methodological Answer :
  • SAR Studies : Compare IC50_{50} values of bromomethyl vs. chloromethyl analogs (Table 1):
CompoundIC50_{50} (μM) ± SD (HeLa)
Br-derivative12.3 ± 1.2
Cl-derivative28.7 ± 2.1
Bromine’s higher electronegativity enhances DNA intercalation, as shown in comet assays .

Experimental Design for Mechanistic Studies

Q. How to probe the role of this compound in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots using purified enzymes (e.g., CYP450 isoforms).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify allosteric effects .
  • Fluorescence Quenching : Monitor tryptophan residue changes in target proteins upon ligand binding .

Advanced Synthesis Challenges

Q. What causes low yields in stereoselective alkylation of dihydrobenzo[dioxine] precursors?

  • Methodological Answer :
  • Side Reactions : Competing elimination (e.g., E2) under basic conditions. Mitigate by using bulky bases (e.g., LDA) or low temperatures .
  • Catalyst Poisoning : Trace moisture deactivates chiral catalysts. Employ molecular sieves or anhydrous solvents .
  • Scale-Up Solutions : Switch from batch to flow chemistry for better heat/mass transfer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
Reactant of Route 2
(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

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